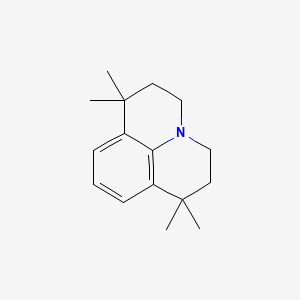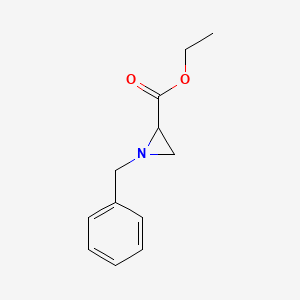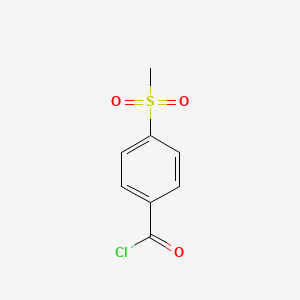
1,1,7,7-テトラメチルジュロリジン
概要
説明
1,1,7,7-Tetramethyljulolidine: is an organic compound with a unique structure that includes a fused nitrogen-containing ring system. This compound is known for its rigid structure and significant electron-donating properties, making it a valuable component in various scientific and industrial applications, particularly in the field of nonlinear optical materials.
科学的研究の応用
1,1,7,7-Tetramethyljulolidine has a wide range of applications in scientific research, including:
Nonlinear Optical Materials: The compound is used in the design of chromophores for electro-optic materials due to its strong electron-donating properties.
Organic Light-Emitting Diodes (OLEDs): It serves as a component in the active layers of OLEDs, enhancing their efficiency and stability.
Dye-Sensitized Solar Cells: The compound acts as a sensitizer, improving the light absorption and conversion efficiency of solar cells.
Biological Probes: Its fluorescent properties make it useful in biological imaging and as a probe for detecting specific biomolecules.
作用機序
Target of Action
The primary target of 1,1,7,7-Tetramethyljulolidine is the electro-optic (EO) materials . The compound acts as an electron donor, particularly in the context of organic chromophores .
Mode of Action
1,1,7,7-Tetramethyljulolidine interacts with its targets by donating electrons. This electron donation is facilitated by the fused furan ring in the compound, which is a good electron donor . The compound’s mode of action also involves lengthening the π-bridge of a chromophore with a five-membered heterocycle ring, leading to the improvement of the electro-optic coefficient (r33) .
Biochemical Pathways
The compound’s role in enhancing the electro-optic coefficient (r33) suggests it may influence pathways related to electron transfer and optical properties .
Result of Action
The primary result of 1,1,7,7-Tetramethyljulolidine’s action is the enhancement of the electro-optic coefficient (r33) in organic chromophores . This enhancement is achieved due to the introduction of a heterocycle ring into the π-bridge .
生化学分析
Biochemical Properties
1,1,7,7-Tetramethyljulolidine plays a crucial role in biochemical reactions as an electron donor. It is often used in the synthesis of chromophores, where it interacts with acceptor molecules such as 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)-malonitrile. The interaction between 1,1,7,7-Tetramethyljulolidine and these acceptor molecules involves the transfer of electrons, which enhances the electro-optic properties of the resulting chromophores . Additionally, 1,1,7,7-Tetramethyljulolidine interacts with various enzymes and proteins that facilitate its incorporation into larger molecular structures.
Cellular Effects
1,1,7,7-Tetramethyljulolidine has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of proteins involved in signal transduction. This compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism. The impact of 1,1,7,7-Tetramethyljulolidine on cellular function includes the modulation of metabolic pathways and the enhancement of cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of 1,1,7,7-Tetramethyljulolidine involves its role as an electron donor. This compound binds to specific biomolecules, facilitating electron transfer reactions that lead to the activation or inhibition of enzymes. For example, 1,1,7,7-Tetramethyljulolidine can activate certain enzymes by donating electrons, thereby enhancing their catalytic activity. Conversely, it can inhibit other enzymes by binding to their active sites and preventing substrate access . These interactions result in changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1,7,7-Tetramethyljulolidine have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 1,1,7,7-Tetramethyljulolidine may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that prolonged exposure to 1,1,7,7-Tetramethyljulolidine can result in sustained changes in cellular function, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of 1,1,7,7-Tetramethyljulolidine vary with different dosages in animal models. At low doses, this compound can enhance cellular function by modulating enzyme activity and gene expression. At high doses, 1,1,7,7-Tetramethyljulolidine may exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while doses outside this range lead to adverse effects .
Metabolic Pathways
1,1,7,7-Tetramethyljulolidine is involved in various metabolic pathways, particularly those related to electron transfer reactions. It interacts with enzymes and cofactors that facilitate its incorporation into larger molecular structures. The presence of 1,1,7,7-Tetramethyljulolidine can influence metabolic flux and alter the levels of specific metabolites. This compound plays a role in the regulation of oxidative and reductive reactions within cells .
Transport and Distribution
Within cells and tissues, 1,1,7,7-Tetramethyljulolidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of 1,1,7,7-Tetramethyljulolidine can affect its biological activity and influence cellular responses to external stimuli .
Subcellular Localization
The subcellular localization of 1,1,7,7-Tetramethyljulolidine is influenced by targeting signals and post-translational modifications. This compound is directed to specific compartments or organelles within the cell, where it exerts its biological effects. The localization of 1,1,7,7-Tetramethyljulolidine can impact its activity and function, as well as its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,7,7-Tetramethyljulolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-6-tert-butyl-4-dicyanomethylene-4H-pyran with 9-formyl-1,1,7,7-tetramethyljulolidine in the presence of glycerol and piperidine . This reaction proceeds under controlled temperature and pressure to yield the desired product.
Industrial Production Methods
Industrial production of 1,1,7,7-Tetramethyljulolidine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,1,7,7-Tetramethyljulolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Reduction: Reduction reactions can modify the functional groups attached to the julolidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted julolidine derivatives, which can be further functionalized for specific applications.
類似化合物との比較
Similar Compounds
Julolidine: A parent compound with a similar structure but without the tetramethyl substitution.
1,1,7,7-Tetramethyljulolidine-9-carboxaldehyde: A derivative with an additional formyl group, used in specific synthetic applications.
8-Hydroxy-1,1,7,7-tetramethyljulolidine: A hydroxylated derivative with unique crystal structure properties.
Uniqueness
1,1,7,7-Tetramethyljulolidine is unique due to its high electron-donating capability and rigid structure, which significantly enhance its performance in nonlinear optical materials and other advanced applications. Its tetramethyl substitution provides additional steric hindrance, reducing rotational freedom and increasing stability in various chemical environments .
特性
IUPAC Name |
4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N/c1-15(2)8-10-17-11-9-16(3,4)13-7-5-6-12(15)14(13)17/h5-7H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKXTXKVGSAPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN2CCC(C3=CC=CC1=C32)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464407 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325722-28-9 | |
| Record name | 1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Hydroxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1312717.png)
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)









